molecular formula C11H12 B14338287 (1-Methyl-2-methylidenecyclopropyl)benzene CAS No. 105486-60-0

(1-Methyl-2-methylidenecyclopropyl)benzene

Cat. No.: B14338287
CAS No.: 105486-60-0
M. Wt: 144.21 g/mol
InChI Key: UYPPGPXYWATAQT-UHFFFAOYSA-N
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Description

(1-Methyl-2-methylidenecyclopropyl)benzene is an organic compound with the molecular formula C10H10 It is a derivative of benzene, featuring a cyclopropyl group substituted at the 1-position with a methyl group and at the 2-position with a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-methylidenecyclopropyl)benzene typically involves the cyclopropanation of a suitable benzene derivative. One common method is the reaction of benzyl chloride with diazomethane under controlled conditions to form the cyclopropyl ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) chloride to facilitate the formation of the cyclopropyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the methylene group to a methyl group, using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of (1-Methyl-2-methylcyclopropyl)benzene.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(1-Methyl-2-methylidenecyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-2-methylidenecyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

    (1-Methyl-2-cyclopropyl)benzene: Lacks the methylene group, resulting in different reactivity and properties.

    (1-Methyl-2-phenyl)cyclopropane: Features a phenyl group instead of a benzene ring, leading to variations in chemical behavior.

Properties

CAS No.

105486-60-0

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

(1-methyl-2-methylidenecyclopropyl)benzene

InChI

InChI=1S/C11H12/c1-9-8-11(9,2)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

UYPPGPXYWATAQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1=C)C2=CC=CC=C2

Origin of Product

United States

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